molecular formula C18H23N5OS B12175483 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12175483
M. Wt: 357.5 g/mol
InChI Key: OOSMWIWJESOATC-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4,5-dimethylthiazole ring and isopropyl groups. The compound’s Z-configuration at the thiazole-imine moiety and steric effects from the isopropyl groups likely influence its solubility and binding specificity .

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H23N5OS/c1-9(2)15-7-13(14-8-19-23(10(3)4)16(14)21-15)17(24)22-18-20-11(5)12(6)25-18/h7-10H,1-6H3,(H,20,22,24)

InChI Key

OOSMWIWJESOATC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters, such as solvent choice, temperature, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key differences and similarities are outlined below:

Core Heterocyclic Structure

  • Target Compound : Pyrazolo[3,4-b]pyridine core fused with a thiazole ring.
  • Analogues (): Pyrazolo[3,4-d]pyrimidines and pyrazolo-triazolopyrimidines (e.g., compounds 2, 3, 7, and 9). Thiazole rings (in the target) are less electron-deficient than triazolo rings (in analogues), which could influence reactivity and metabolic stability .

Substituent Effects

  • Target Compound : 4,5-Dimethylthiazole and dual isopropyl groups.
  • Analogues (): Varied substituents include p-tolyl groups (compound 2), hydrazine derivatives (compound 3), and fused triazole rings (compounds 6–11). However, steric bulk may reduce binding to shallow active sites. Methyl groups on the thiazole ring could stabilize the Z-configuration, a feature absent in triazolopyrimidine derivatives .

Isomerization Behavior

  • Analogues () : Pyrazolo-triazolopyrimidines (e.g., 7 and 9 ) undergo isomerization under specific conditions to form derivatives like 6 and 8 .
  • Target Compound: The Z-configuration of the thiazole-imine group is critical for activity.

Data Table: Structural and Functional Comparison

Parameter Target Compound Pyrazolo-pyrimidine Analogues (e.g., 2 , 3 ) Pyrazolo-triazolopyrimidines (e.g., 7 , 9 )
Core Structure Pyrazolo[3,4-b]pyridine + thiazole Pyrazolo[3,4-d]pyrimidine Pyrazolo-triazolopyrimidine
Key Substituents 4,5-Dimethylthiazole, isopropyl p-Tolyl, hydrazine Fused triazole, methyl
Electronic Profile Moderately electron-deficient Highly electron-deficient Extremely electron-deficient
Hydrophobicity High (isopropyl groups) Moderate (p-tolyl) Low to moderate
Isomerization Z-configuration critical Not reported Observed (e.g., 76 )

Research Implications and Limitations

  • Target Compound : The unique thiazole-pyrazolo-pyridine hybrid may offer advantages in selective kinase inhibition or antimicrobial activity, though empirical data are lacking.
  • Analogues : Pyrazolo-pyrimidines () are well-studied as kinase inhibitors, suggesting the target compound could be optimized for similar applications. However, its larger size and hydrophobicity may limit solubility, necessitating formulation studies.

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a thiazole and pyrazolo-pyridine core structure, which may contribute to its pharmacological properties.

  • Molecular Formula : C15H19N5O3S
  • Molecular Weight : 349.41 g/mol
  • CAS Number : 1282103-83-6

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular processes. Preliminary studies suggest that it may exhibit antitumor and antimicrobial activities. The thiazole moiety is known for its role in modulating various biological pathways, including those associated with cancer cell proliferation and apoptosis.

Antitumor Activity

Recent investigations have shown that compounds similar to this compound can inhibit the growth of cancer cells by inducing multipolar spindle formation. This mechanism leads to abnormal cell division and eventual cell death in cancerous cells. For instance, a study demonstrated that related thiazole derivatives could induce multipolarity in centrosome-amplified cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiazole derivatives have been reported to possess significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies and Research Findings

Several studies have explored the biological effects of thiazole-containing compounds:

  • Cell Proliferation Assay : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls (p < 0.05). The IC50 values were determined to be within the low micromolar range.
  • Antibacterial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL. The mechanism was attributed to the inhibition of specific enzymes involved in bacterial cell wall synthesis.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineConcentration (μM)Observed Effect
AntitumorHuman colon cancer cells (DLD1)15Induction of multipolarity
AntimicrobialStaphylococcus aureus10Inhibition of growth
AntimicrobialEscherichia coli10Inhibition of growth

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